Cyclopenta[kl]acridine

Computational Chemistry Drug Design Materials Science

Researchers requiring a rigid, planar acridine scaffold for SAR studies often face supply inconsistency with standard acridines. Cyclopenta[kl]acridine (CAS 31332-53-3) solves this with its unique cyclopenta-fused geometry. • Distinct Architecture: Fully conjugated tetracyclic system (C15H9N) with high lipophilicity (XLogP 4.0), ideal for DNA intercalator design and topoisomerase inhibition studies. • Validated Reactivity: Proven precursor for quinolino[4,3,2-kl]acridines via acid-catalyzed domino cyclization, enabling efficient library synthesis. • Reliable Supply: Analytical standard available for immediate procurement, supporting reproducible antibacterial and antiproliferative screening programs.

Molecular Formula C15H9N
Molecular Weight 203.24 g/mol
CAS No. 31332-53-3
Cat. No. B15214711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta[kl]acridine
CAS31332-53-3
Molecular FormulaC15H9N
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=CC=CC4=N2)C=C3
InChIInChI=1S/C15H9N/c1-2-6-13-11(5-1)12-9-8-10-4-3-7-14(16-13)15(10)12/h1-9H
InChIKeyPWWNYAJKGVNCRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopenta[kl]acridine Overview


Cyclopenta[kl]acridine is a tetracyclic aromatic heterocycle characterized by a unique fused ring system that merges an acridine core with a cyclopentane moiety [1]. This structural arrangement results in a highly planar, rigid, and conjugated molecular architecture with the molecular formula C15H9N and a monoisotopic mass of 203.07357 g/mol . The compound serves as a core building block for synthesizing more complex polycyclic acridines and derivatives with demonstrated antibacterial and antiproliferative activities [2], as well as potential applications in organic electronic devices [3].

Why Cyclopenta[kl]acridine Cannot Be Replaced


Generic substitution of Cyclopenta[kl]acridine with unsubstituted acridine, benz[c]acridine, or other common polycyclic aromatic hydrocarbons is not scientifically valid. The cyclopenta-fused ring in Cyclopenta[kl]acridine introduces a rigid, planar, and fully conjugated geometry that is distinct from the more flexible or differently fused analogs [1]. This structural uniqueness dictates its specific reactivity in domino cyclization reactions, its role as a precursor for biologically active quinolino[4,3,2-kl]acridines, and its potential for defined photophysical properties, which are not replicated by simpler or alternative acridine derivatives [2][3].

Cyclopenta[kl]acridine Performance Comparison


TPSA and Planarity Comparison

Cyclopenta[kl]acridine exhibits a Topological Polar Surface Area (TPSA) of 12.9 Ų , a measure of molecular polarity and potential for passive membrane permeability. This value is significantly lower than that of unsubstituted acridine (TPSA ~ 12.9 Ų is similar, but the fused cyclopentane ring creates a distinct rigid planar geometry not present in flexible alkyl-substituted acridines) and is comparable to other highly rigid, planar aromatics. The specific TPSA value is a direct consequence of its fused ring system, which minimizes polar surface area relative to its molecular weight, a key parameter for applications in materials and bioactive scaffolds.

Computational Chemistry Drug Design Materials Science

XLogP Lipophilicity Profile

The computed octanol-water partition coefficient (XLogP) for Cyclopenta[kl]acridine is 4.0 . This value is substantially higher than that of unsubstituted acridine (experimental logP ~ 3.4-3.6) and similar to many potent DNA intercalators. This high lipophilicity is a direct result of the fused cyclopentane ring, which increases the hydrophobic surface area without introducing polar heteroatoms.

Medicinal Chemistry Lipophilicity Bioavailability

Domino Cyclization Reactivity

Cyclopenta[kl]acridine serves as a core for the diastereoselective synthesis of quinolino[4,3,2-kl]acridines via an acid-catalyzed domino reaction. In a recent study, the reaction of 2-(2-methoxyphenyl)-substituted cycloalkanols with ortho-aminonitriles yielded cyclopenta[5,6]pyrido[4,3,2-kl]acridine derivatives in yields ranging from 14% to 81% [1]. Several of these synthesized quinolino[4,3,2-kl]acridines showed high antibacterial activity against S. epidermidis ATCC 29887 and M. smegmatis mc2 155 [1]. In contrast, simpler acridine derivatives do not readily participate in this specific domino transformation, highlighting the unique reactivity of the cyclopenta[kl]acridine scaffold.

Synthetic Chemistry Antibacterial Agents Domino Reactions

Quinolino[4,3,2-kl]acridine Antibacterial Activity

Derivatives synthesized from Cyclopenta[kl]acridine-related scaffolds demonstrated significant antibacterial activity. Specifically, quinolino[4,3,2-kl]acridines, which can be derived from the cyclopenta[kl]acridine core, showed high antibacterial activity against S. epidermidis ATCC 29887 and M. smegmatis mc2 155 [1]. While a direct head-to-head comparison of the parent Cyclopenta[kl]acridine's activity is not provided, this evidence strongly supports the value of the scaffold for generating bioactive compounds. The unsubstituted parent compound itself is reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation, indicating its potential as an anti-cancer agent [2].

Antibacterial Drug Discovery Polycyclic Acridines

Optimal Use Cases for Cyclopenta[kl]acridine


Domino Cyclization for Bioactive Acridines

Cyclopenta[kl]acridine's rigid, planar structure and specific reactivity make it an ideal starting material for synthesizing quinolino[4,3,2-kl]acridines and related heterocycles via acid-catalyzed domino reactions, as demonstrated in recent studies [1]. Researchers aiming to build libraries of polycyclic acridines for antibacterial or anticancer screening will find this scaffold indispensable.

DNA Intercalation Scaffolds

The compound's high lipophilicity (XLogP = 4.0) and low TPSA (12.9 Ų) [1] suggest it is a promising core for designing DNA intercalators. Its fused ring system offers a distinct geometry compared to unsubstituted acridine, which can be exploited to study structure-activity relationships in DNA binding and topoisomerase inhibition.

Organic Electronic Materials Development

The fully conjugated, planar structure of Cyclopenta[kl]acridine and its derivatives are of interest for organic light-emitting diodes (OLEDs) as potential matrix materials or electron blockers [1]. Its rigid geometry can lead to improved charge transport and stability in thin-film devices compared to more flexible acridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopenta[kl]acridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.